molecular formula C6H4ClNO4S B045322 2-Nitrobenzenesulfonyl chloride CAS No. 1694-92-4

2-Nitrobenzenesulfonyl chloride

Cat. No. B045322
CAS RN: 1694-92-4
M. Wt: 221.62 g/mol
InChI Key: WPHUUIODWRNJLO-UHFFFAOYSA-N
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Patent
US05728874

Procedure details

A 500 mL flask equipped with mechanical stirrer, condenser, addition funnel, and thermometer was charged with 50.0 g (0.255 mol) of 2-nitrobenzene sulfonyl chloride (Aldrich). Upon dropwise addition of 5M aqueous sodium hydroxide (125 mL, 0.625 mol) the reaction mixture warmed to 80° C. and a dark red/brown solution resulted. The mixture was stirred for 1 hour and the flask allowed to cool to room temperature. Next, 52.5 g of zinc dust (0.803 mol, Mallinckrodt) was added in one portion. The reaction mixture turned green and warmed to 40° C. Sodium hydroxide (50 percent w/w, 113.75 g, 1.42 mol) was then cautiously added dropwise. The temperature of the reaction mixture rose quickly and vigorous reflux ensued. The reaction mixture turned black, then light green, and finally gray. After addition was complete, the reaction mixture was heated to 90° C. and stirred for 30 minutes. The reaction mixture was cooled and filtered through diatomaceous earth. The zinc salts were washed several times with water yielding 850 mL of an orange/brown filtrate. The filtrate was immediately transferred to a 2 L flask equipped with mechanical stirrer, condenser, addition funnel, nitrogen inlet, and thermometer. Concentrated hydrochloric acid (250 mL) was added dropwise. A light yellow precipitate formed, leaving a clear yellow supernatant (pH=7). Further addition of acid caused the solid to dissolve and the solution to turn orange and then brown (pH=4). More acid caused a tan precipitate to form and persist. After HCl addition was complete, the temperature had risen to 45° C. and the pH was 1. The reaction mixture was stirred for an additional hour and then cooled in an ice bath. The precipitate was collected by filtration and dried in a vacuum oven at ambient temperature yielding a cake which weighed 11.69 g. The product was purified by dissolving it in 150 mL of hot water containing 13.5 mL of 5M sodium hydroxide. Concentrated HCl (15 mL) was then slowly added to reprecipitate the product. Vacuum filtration and drying in a vacuum oven at ambient temperature yielded 11.07 g (28.6 percent) of 4,4'-diaminobiphenyl-3,3'-disulfonic acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
113.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
52.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([O-])=O.[OH-:14].[Na+].Cl>[Zn]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[C:5]([S:10]([OH:12])(=[O:11])=[O:14])[CH:6]=2)=[CH:6][C:5]=1[S:10]([OH:12])(=[O:14])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
113.75 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
52.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL flask equipped with mechanical stirrer, condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
a dark red/brown solution resulted
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
vigorous reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 90° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
The zinc salts were washed several times with water yielding 850 mL of an orange/brown filtrate
CUSTOM
Type
CUSTOM
Details
The filtrate was immediately transferred to a 2 L flask
CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer, condenser, addition funnel, nitrogen inlet
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (250 mL) was added dropwise
CUSTOM
Type
CUSTOM
Details
A light yellow precipitate formed
CUSTOM
Type
CUSTOM
Details
leaving a clear yellow supernatant (pH=7)
ADDITION
Type
ADDITION
Details
Further addition of acid
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
had risen to 45° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at ambient temperature
CUSTOM
Type
CUSTOM
Details
yielding a cake which
CUSTOM
Type
CUSTOM
Details
The product was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it in 150 mL of hot water containing 13.5 mL of 5M sodium hydroxide
ADDITION
Type
ADDITION
Details
Concentrated HCl (15 mL) was then slowly added
FILTRATION
Type
FILTRATION
Details
Vacuum filtration
CUSTOM
Type
CUSTOM
Details
drying in a vacuum oven at ambient temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1=CC(=C(C=C1)N)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.07 g
YIELD: PERCENTYIELD 28.6%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.